molecular formula C8H3BrClFN2 B7973163 6-Bromo-4-chloro-8-fluoroquinazoline

6-Bromo-4-chloro-8-fluoroquinazoline

Cat. No.: B7973163
M. Wt: 261.48 g/mol
InChI Key: UGSXXGHWEGCZAG-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-8-fluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H3BrClFN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of bromine, chlorine, and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-8-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinazoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the production efficiency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-8-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Halogenating agents like bromine, chlorine, and fluorine in the presence of catalysts.

    Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the quinazoline ring .

Scientific Research Applications

6-Bromo-4-chloro-8-fluoroquinazoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the development of bioactive compounds and molecular probes for studying biological processes.

    Medicine: It acts as an intermediate in the synthesis of pharmaceutical agents, including potential anticancer and antimicrobial drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-8-fluoroquinazoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-chloro-8-fluoroquinazoline is unique due to the presence of three different halogen atoms, which impart distinct chemical properties and reactivity. This makes it a versatile intermediate for various synthetic applications and enhances its potential in pharmaceutical research .

Properties

IUPAC Name

6-bromo-4-chloro-8-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-4-1-5-7(6(11)2-4)12-3-13-8(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSXXGHWEGCZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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